molecular formula C20H21NO3 B153435 tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate CAS No. 170147-29-2

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Cat. No.: B153435
CAS No.: 170147-29-2
M. Wt: 323.4 g/mol
InChI Key: YCFZVONIZHVXGU-UHFFFAOYSA-N
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Description

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in the compound provides steric hindrance, which can influence the reactivity and stability of the molecule.

Preparation Methods

The synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyloxy group at the 5-position of the indole ring. The final step involves the formation of the carboxylate ester. Industrial production methods may utilize flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The benzyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

tert-butyl 5-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZVONIZHVXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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